![molecular formula C20H19N3O2S B6424318 4-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxy}pyridine CAS No. 2034324-93-9](/img/structure/B6424318.png)
4-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxy}pyridine
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Overview
Description
4-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxy}pyridine is a complex organic compound that features a unique combination of a pyridine ring, a piperidine ring, and a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the pyridine ring via an ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also crucial to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce various functional groups such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
4-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxy}pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its structural features, it is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring, in particular, is known for its ability to bind to metal ions and proteins, potentially inhibiting their function. The piperidine and pyridine rings can also interact with various biological molecules, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxy}benzene
- 4-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxy}quinoline
- 4-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine
Uniqueness
Compared to similar compounds, 4-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxy}pyridine stands out due to its unique combination of three distinct heterocyclic rings. This structural complexity can lead to a broader range of biological activities and potential applications. Additionally, the presence of the thiazole ring can enhance the compound’s ability to interact with metal ions and proteins, making it a valuable tool in medicinal chemistry and drug development.
Biological Activity
The compound 4-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxy}pyridine , with CAS Number 2034324-93-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H19N3O2S, and it has a molecular weight of 365.5 g/mol. The structure features a pyridine ring substituted with a piperidine moiety connected through an ether linkage to a thiazole derivative, which is crucial for its biological activity.
Property | Value |
---|---|
CAS Number | 2034324-93-9 |
Molecular Formula | C20H19N3O2S |
Molecular Weight | 365.5 g/mol |
Anticancer Properties
Research has indicated that derivatives of thiazoles exhibit significant anticancer activities. For instance, compounds similar to This compound have shown to induce apoptosis in various cancer cell lines. A study by Ribeiro Morais et al. demonstrated that thiazole-based compounds can suppress tumor growth in vivo, highlighting their potential as anticancer agents .
The precise mechanism of action for This compound remains under investigation. However, it is hypothesized that the thiazole moiety plays a critical role in the interaction with biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions with aromatic residues in proteins.
Case Studies and Research Findings
- Anticancer Activity : In a study involving MCF cell lines, compounds structurally related to This compound demonstrated IC50 values indicating effective cytotoxicity against tumor cells .
- Neuroprotective Effects : Research exploring D3 receptor agonists has shown that compounds with similar structures can protect dopaminergic neurons from degeneration caused by neurotoxic agents .
Properties
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-20(18-14-26-19(22-18)15-5-2-1-3-6-15)23-12-4-7-17(13-23)25-16-8-10-21-11-9-16/h1-3,5-6,8-11,14,17H,4,7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVYBVJYLUOSLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC(=N2)C3=CC=CC=C3)OC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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